(3-Methoxypropyl)(2-methylpropyl)amine

Catalog No.
S13672568
CAS No.
M.F
C8H19NO
M. Wt
145.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Methoxypropyl)(2-methylpropyl)amine

Product Name

(3-Methoxypropyl)(2-methylpropyl)amine

IUPAC Name

N-(3-methoxypropyl)-2-methylpropan-1-amine

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

InChI

InChI=1S/C8H19NO/c1-8(2)7-9-5-4-6-10-3/h8-9H,4-7H2,1-3H3

InChI Key

BTPBWWHWTIFSNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNCCCOC

(3-Methoxypropyl)(2-methylpropyl)amine is an organic compound characterized by its amine functional group and a unique structure that includes both a methoxy group and a branched alkyl chain. This compound is notable for its potential applications in various fields, including organic synthesis, medicinal chemistry, and industrial processes. Its chemical formula can be represented as C7H17NOC_7H_{17}NO, indicating the presence of seven carbon atoms, one nitrogen atom, one oxygen atom, and seventeen hydrogen atoms.

  • Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents for this reaction include potassium permanganate and chromium trioxide.
  • Reduction: It can be reduced to produce primary amines, typically using reducing agents such as lithium aluminum hydride.
  • Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

These reactions highlight the compound's versatility as an intermediate in organic synthesis.

Synthetic Routes

  • Methylation of 3-Methoxypropylamine: This method involves the reaction of 3-methoxypropylamine with methyl iodide under basic conditions, often utilizing ethanol as a solvent and sodium hydroxide as a base to facilitate the methylation process.
  • Industrial Production: In industrial settings, continuous flow processes are employed where 3-methoxypropylamine is reacted with methyl chloride in the presence of a catalyst. This approach ensures high yields and purity of the final product.

These synthesis methods underline the compound's accessibility for research and industrial applications.

(3-Methoxypropyl)(2-methylpropyl)amine finds diverse applications across various sectors:

  • Organic Synthesis: It serves as an important intermediate in synthesizing various organic compounds.
  • Medicinal Chemistry: The compound acts as a building block for pharmaceuticals, contributing to drug development processes.
  • Industrial Uses: It is utilized in producing corrosion inhibitors, surfactants, and other specialty chemicals, demonstrating its utility in enhancing product performance.

These applications reflect the compound's significance in both academic research and practical industry scenarios.

Interaction studies involving (3-Methoxypropyl)(2-methylpropyl)amine focus on its reactivity with other chemical species. For instance, its ability to form imines through condensation reactions with carbonyl compounds (aldehydes or ketones) is notable. Such reactions typically proceed via nucleophilic addition followed by elimination of water to yield imines, which are crucial intermediates in organic synthesis . Understanding these interactions is essential for optimizing reaction conditions and improving yields in synthetic applications.

Several compounds share structural similarities with (3-Methoxypropyl)(2-methylpropyl)amine. Here are some notable examples:

Compound NameStructural FeaturesUnique Characteristics
3-MethoxypropylamineLacks the methyl group on nitrogenSimpler structure; less steric hindrance
2-MethoxyethylamineContains a methoxy group but differs in amine positionDifferent branching; affects reactivity
N-MethylpropylamineHas a methyl group on nitrogen without methoxyLacks oxygen functionality; different reactivity profile
2-EthylhexylamineLonger carbon chain without methoxyIncreased hydrophobicity; different solubility properties

The uniqueness of (3-Methoxypropyl)(2-methylpropyl)amine lies in its dual functionality provided by both the methoxy group and the branched alkyl chain on nitrogen. This combination enhances its reactivity and versatility compared to similar compounds.

XLogP3

1.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

145.146664230 g/mol

Monoisotopic Mass

145.146664230 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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